![molecular formula C17H20N2O3 B4848075 4-{[(1H-indol-2-ylcarbonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B4848075.png)
4-{[(1H-indol-2-ylcarbonyl)amino]methyl}cyclohexanecarboxylic acid
説明
4-{[(1H-indol-2-ylcarbonyl)amino]methyl}cyclohexanecarboxylic acid, also known as IMCA, is a cyclic amino acid that has been the subject of extensive research in the field of medicinal chemistry. It is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in the regulation of glucose metabolism. In
作用機序
The mechanism of action of 4-{[(1H-indol-2-ylcarbonyl)amino]methyl}cyclohexanecarboxylic acid involves the inhibition of DPP-4, which is a proteolytic enzyme that cleaves and inactivates incretin hormones such as GLP-1 and GIP. By inhibiting DPP-4, this compound increases the levels of these hormones, which in turn stimulate insulin secretion and reduce glucagon release from pancreatic alpha cells. This results in improved glucose control and reduced risk of hypoglycemia.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased insulin secretion, reduced glucagon release, improved glucose control, and reduced risk of hypoglycemia. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may have beneficial effects in the treatment of other conditions such as cardiovascular disease and cancer.
実験室実験の利点と制限
One of the major advantages of 4-{[(1H-indol-2-ylcarbonyl)amino]methyl}cyclohexanecarboxylic acid for lab experiments is its selectivity for DPP-4, which allows for more specific and targeted studies of the effects of DPP-4 inhibition on glucose metabolism. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations in order to achieve therapeutic effects.
将来の方向性
There are a number of potential future directions for research on 4-{[(1H-indol-2-ylcarbonyl)amino]methyl}cyclohexanecarboxylic acid, including the development of more potent and selective DPP-4 inhibitors, the investigation of this compound's effects on other metabolic pathways and disease states, and the exploration of combination therapies that incorporate this compound with other agents such as GLP-1 receptor agonists or sodium-glucose cotransporter-2 inhibitors. Additionally, further research is needed to fully understand the long-term safety and efficacy of this compound in the treatment of type 2 diabetes mellitus and other conditions.
科学的研究の応用
4-{[(1H-indol-2-ylcarbonyl)amino]methyl}cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications, particularly in the treatment of type 2 diabetes mellitus. By inhibiting DPP-4, this compound increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce glucagon release from pancreatic alpha cells. This results in improved glucose control and reduced risk of hypoglycemia.
特性
IUPAC Name |
4-[(1H-indole-2-carbonylamino)methyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16(15-9-13-3-1-2-4-14(13)19-15)18-10-11-5-7-12(8-6-11)17(21)22/h1-4,9,11-12,19H,5-8,10H2,(H,18,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBMWSNTHYFSAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)C2=CC3=CC=CC=C3N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。